

# An In-depth Technical Guide to 5-Bromo-8-nitroisoquinoline

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## Compound of Interest

Compound Name: **5-Bromo-8-nitroisoquinoline**

Cat. No.: **B189721**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **5-Bromo-8-nitroisoquinoline**, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document outlines its physicochemical characteristics, detailed spectral data, and established experimental protocols for its synthesis.

## Core Physical and Chemical Properties

**5-Bromo-8-nitroisoquinoline** presents as a light yellow to beige solid and is recognized for its utility as a versatile building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure, featuring both a bromine atom and a nitro group on the isoquinoline core, allows for a range of chemical modifications, making it a valuable precursor for the development of novel therapeutic agents.<sup>[1][2]</sup>

## Quantitative Data Summary

The following table summarizes the key physical and chemical data for **5-Bromo-8-nitroisoquinoline**:

Property	Value	Reference(s)
Molecular Formula	$C_9H_5BrN_2O_2$	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	253.05 g/mol	<a href="#">[3]</a>
Melting Point	136-141 °C	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	386.9 °C at 760 mmHg	<a href="#">[5]</a>
Density	$1.7 \pm 0.1 \text{ g/cm}^3$	<a href="#">[5]</a>
Appearance	Light yellow needles or beige powder	<a href="#">[1]</a> <a href="#">[6]</a>
CAS Number	63927-23-1	<a href="#">[3]</a>

## Spectral Data

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>):

- $\delta$  9.78 (s, 1H)
- $\delta$  8.84 (d, 1H,  $J = 5.9$  Hz)
- $\delta$  8.35 (AB, 1H,  $J = 8.2$  Hz)
- $\delta$  8.33 (d, 1H,  $J = 8.3$  Hz)
- $\delta$  8.12 (dd, 1H,  $J_a = 0.8$ ,  $J_e = 6.0$ )[[4](#)]

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>):

- $\delta$  148.1
- $\delta$  145.7
- $\delta$  145.3
- $\delta$  134.5

- $\delta$  133.4
- $\delta$  127.8
- $\delta$  125.8
- $\delta$  120.0
- $\delta$  118.9[4]

Infrared (IR) ( $\text{CHCl}_3$ )  $\text{cm}^{-1}$ :

- 3053
- 1619
- 1580
- 1485
- 1374
- 1265
- 1201[4]

## Experimental Protocols

### Synthesis of **5-Bromo-8-nitroisoquinoline**:

A widely utilized and scalable one-pot procedure for the synthesis of **5-Bromo-8-nitroisoquinoline** begins with isoquinoline.[7] This method involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline. This is followed by an in-situ nitration with potassium nitrate to produce the final product.[7][8]

### Detailed Two-Step, One-Pot Synthesis Protocol:[4][6]

- Bromination of Isoquinoline:

- Concentrated sulfuric acid (96%) is cooled to 0°C in a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer.
- Isoquinoline is slowly added to the stirred acid, ensuring the internal temperature remains below 30°C.
- The resulting solution is then cooled to -25°C in a dry ice-acetone bath.
- N-bromosuccinimide (NBS) is added portion-wise, maintaining the internal temperature between -22 and -26°C.
- The suspension is stirred for 2 hours at  $-22 \pm 1^\circ\text{C}$  and then for an additional 3 hours at  $-18 \pm 1^\circ\text{C}$ .
- Nitration to **5-Bromo-8-nitroisoquinoline**:
  - Following the bromination, potassium nitrate is added to the reaction mixture.
  - The mixture is stirred at room temperature for a specified period (e.g., 1.5 hours).[\[5\]](#)
  - The reaction is then quenched by pouring it onto crushed ice.
  - The pH of the solution is adjusted to 8-10 with a base, such as concentrated ammonium hydroxide, to precipitate the crude product.[\[5\]](#)
  - The solid is collected by filtration, washed with water, and dried.
- Purification:
  - The crude product can be purified by recrystallization from a solvent system such as heptane and toluene.[\[4\]](#) The hot solution is filtered and allowed to cool slowly to induce crystallization.[\[4\]](#)
  - Alternatively, for higher purity (>99%), column chromatography on silica gel can be employed, followed by recrystallization.[\[4\]](#)

Note: Careful temperature control during the bromination step is critical to selectively form the 5-bromo isomer and minimize the formation of the 8-bromo isomer, which is challenging to

separate.[7]

## Biological Activity and Signaling Pathways

**5-Bromo-8-nitroisoquinoline** is primarily recognized as a crucial intermediate in the synthesis of various pharmacologically active compounds.[2][4] The isoquinoline nucleus is a structural component of numerous alkaloids with significant biological activity.[9] The bromo and nitro functional groups on the 5- and 8-positions, respectively, provide reactive sites for further chemical modifications, such as transition-metal-catalyzed cross-coupling reactions and reduction of the nitro group to a versatile amine.[4]

While this compound is a key building block for molecules with potential therapeutic applications, including those targeting neurological disorders, there is currently no specific information available in the reviewed literature detailing its direct involvement in or modulation of specific signaling pathways.[1] Its biological relevance is primarily established through the activities of the more complex molecules derived from it.

## Experimental Workflow Diagram



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